molecular formula C16H16N4OS B2991462 1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1704639-10-0

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2991462
CAS RN: 1704639-10-0
M. Wt: 312.39
InChI Key: CFFYVXXBPBEJJE-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, also known as TH287, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. TH287 is a highly selective and potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative DNA damage.

Scientific Research Applications

Heterocyclic Synthesis

1,3-Dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is utilized in the synthesis of various heterocyclic compounds. Fadda et al. (2012) explored the use of enaminonitriles in heterocyclic synthesis, focusing on the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). Similarly, Quiroga et al. (1999) studied the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines (Quiroga et al., 1999).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives, emphasizing the significance of these compounds in medical research (El‐Borai et al., 2013). These studies highlight the potential of such compounds in developing new therapeutic agents.

Crystal Structure Analysis

Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a similar compound, which is crucial for understanding the physical and chemical properties of these molecules (Prabhuswamy et al., 2016).

Synthesis of Novel Compounds

Ahmed et al. (2018) described the synthesis and characterization of novel thienopyrazole derivatives, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ahmed et al., 2018). Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the innovative approaches in synthesizing these compounds (Rahmani et al., 2018).

Synthesis of Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase properties, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).

Development of Scalable Synthesis Methods

Scott et al. (2006) described the development of a scalable synthesis for a specific inhibitor, highlighting the importance of these compounds in drug development and large-scale production (Scott et al., 2006).

Molecular Docking and Screening

Flefel et al. (2018) performed molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating the use of these compounds in molecular biology and pharmacology (Flefel et al., 2018).

properties

IUPAC Name

2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYVXXBPBEJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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